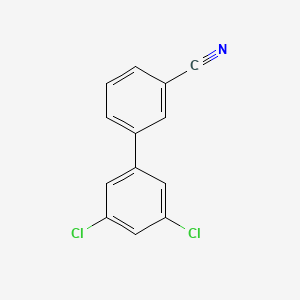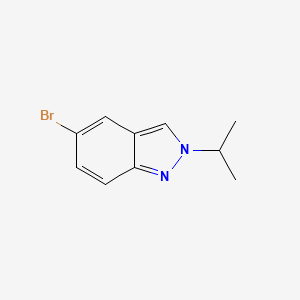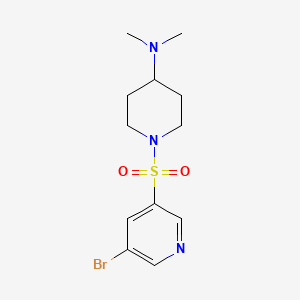
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine is a complex organic compound that features a bromopyridine moiety attached to a sulfonyl group, which is further connected to a piperidine ring substituted with dimethylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of pyridine to obtain 5-bromopyridine, followed by sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with n,n-dimethylpiperidin-4-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential and can be investigated for its pharmacological properties.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s binding affinity. The piperidine ring provides structural stability and influences the overall bioactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromopyridin-3-yl)-n,n-dimethylpiperidin-4-amine: Lacks the sulfonyl group, which may affect its reactivity and bioactivity.
1-(5-Chloropyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine: Variation in the substitution pattern on the piperidine ring.
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine is unique due to the combination of its bromopyridine and sulfonyl groups, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-15(2)11-3-5-16(6-4-11)19(17,18)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQIILHKVBUDBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

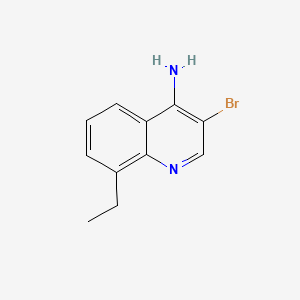
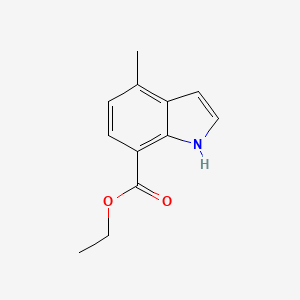
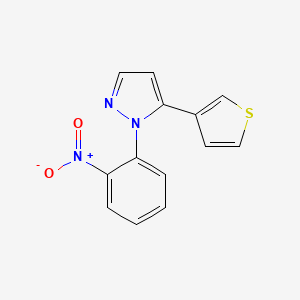
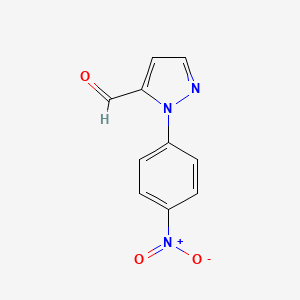
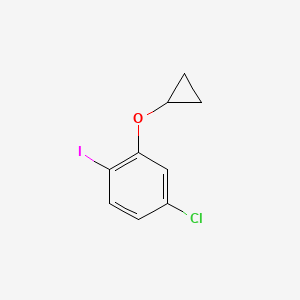
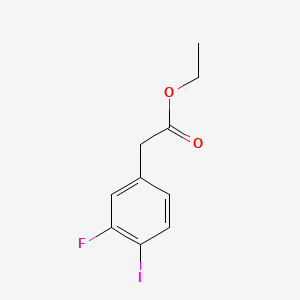
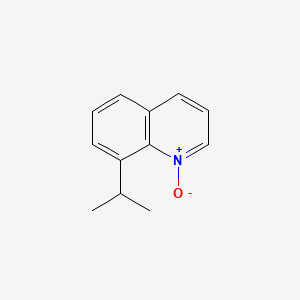
![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)

